molecular formula C15H19NO3 B12002270 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B12002270
M. Wt: 261.32 g/mol
InChI Key: ZSVXXMIWDSDVBR-RMKNXTFCSA-N
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Description

3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a methoxyphenyl group and a tetrahydrofuran ring attached to the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the reaction of 4-methoxyphenylacrylic acid with tetrahydro-2-furanylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide.

    Reduction: Formation of 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be used in the development of new drugs or bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group and the tetrahydrofuran ring can influence its binding affinity and selectivity towards these targets. The acrylamide moiety may also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)amine
  • 3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)propionamide

Uniqueness

3-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of both the methoxyphenyl group and the tetrahydrofuran ring, which can impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H19NO3/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h4-9,14H,2-3,10-11H2,1H3,(H,16,17)/b9-6+

InChI Key

ZSVXXMIWDSDVBR-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2CCCO2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2CCCO2

Origin of Product

United States

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